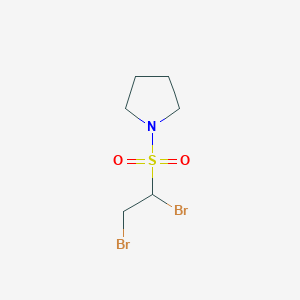
1-(1,2-Dibromoethanesulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dibromoethanesulfonyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a dibromoethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dibromoethanesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 1,2-dibromoethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Dibromoethanesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromoethanesulfonyl group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield a sulfonamide derivative.
Scientific Research Applications
1-(1,2-Dibromoethanesulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1,2-Dibromoethanesulfonyl)pyrrolidine exerts its effects involves its interaction with nucleophilic sites in biological molecules. The dibromoethanesulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, depending on the specific target.
Comparison with Similar Compounds
- 1-(1,2-Dichloroethanesulfonyl)pyrrolidine
- 1-(1,2-Diiodoethanesulfonyl)pyrrolidine
- 1-(1,2-Dibromoethanesulfonyl)piperidine
Comparison: 1-(1,2-Dibromoethanesulfonyl)pyrrolidine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine atoms provide a balance between reactivity and stability. The piperidine analog, while similar, has a different ring size, which can affect its chemical and biological properties.
Properties
CAS No. |
87975-60-8 |
|---|---|
Molecular Formula |
C6H11Br2NO2S |
Molecular Weight |
321.03 g/mol |
IUPAC Name |
1-(1,2-dibromoethylsulfonyl)pyrrolidine |
InChI |
InChI=1S/C6H11Br2NO2S/c7-5-6(8)12(10,11)9-3-1-2-4-9/h6H,1-5H2 |
InChI Key |
WCKUODZNOIEDCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


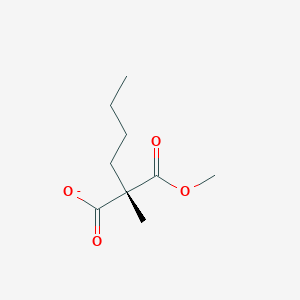
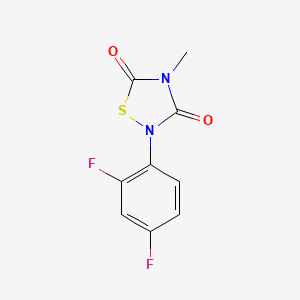
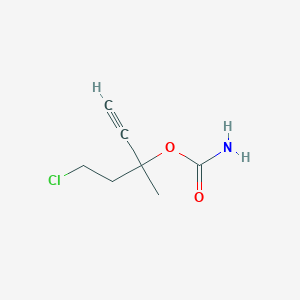
![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
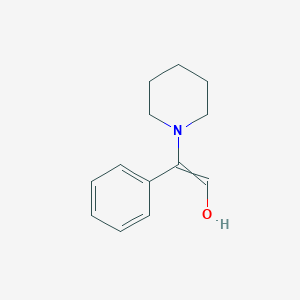
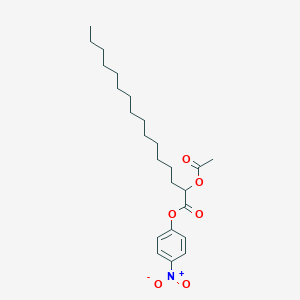
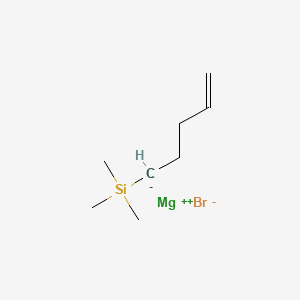
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
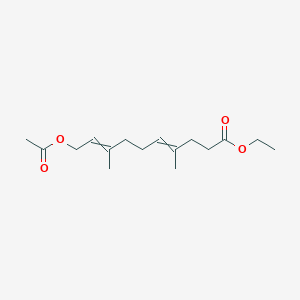
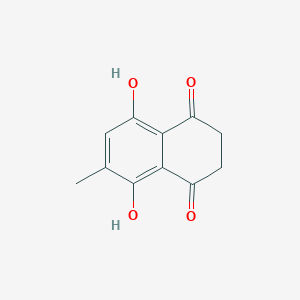
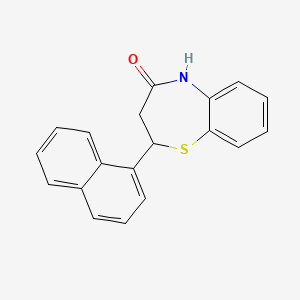
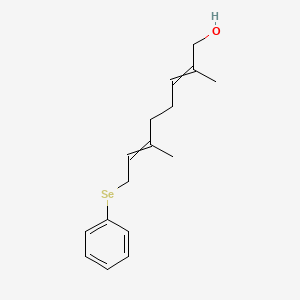
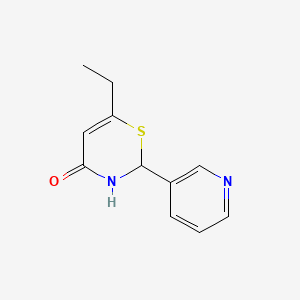
![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-](/img/structure/B14400451.png)
